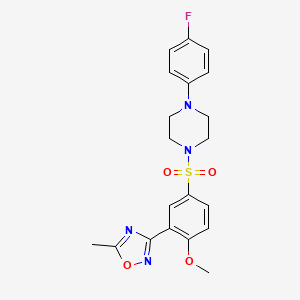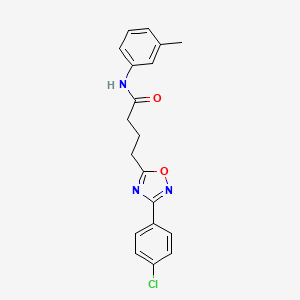
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications.
Mecanismo De Acción
The mechanism of action of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide involves the inhibition of tubulin polymerization. This leads to disruption of the microtubule network, which is essential for cell division and proliferation. Additionally, this compound has been shown to induce apoptosis by activating the caspase cascade.
Biochemical and Physiological Effects
In addition to its anticancer properties, this compound has been studied for its effects on various biochemical and physiological processes. Studies have shown that this compound exhibits anti-inflammatory and analgesic effects by inhibiting the production of inflammatory cytokines and prostaglandins. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide in lab experiments is its high potency and specificity. However, one limitation is its low solubility, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential in other research applications such as anti-inflammatory and analgesic agents.
In conclusion, this compound is a promising chemical compound with potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area may lead to the development of new therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide involves a series of chemical reactions. The starting materials are 4-chlorobenzaldehyde, m-toluidine, and ethyl acetoacetate. These compounds undergo a condensation reaction to form a substituted benzylidene-acetoacetamide intermediate. This intermediate then undergoes a cyclization reaction with hydrazine hydrate to yield the final product.
Aplicaciones Científicas De Investigación
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has been studied for its potential in various research applications. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that this compound exhibits cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propiedades
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-4-2-5-16(12-13)21-17(24)6-3-7-18-22-19(23-25-18)14-8-10-15(20)11-9-14/h2,4-5,8-12H,3,6-7H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNLVWACJVSXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

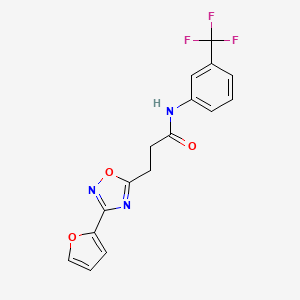


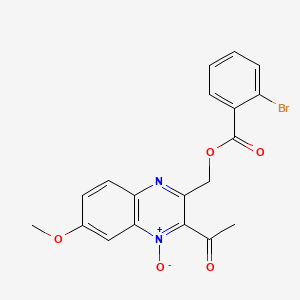
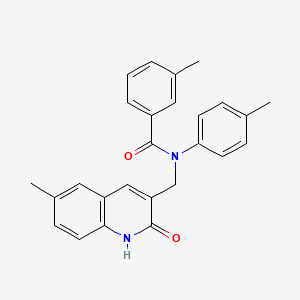
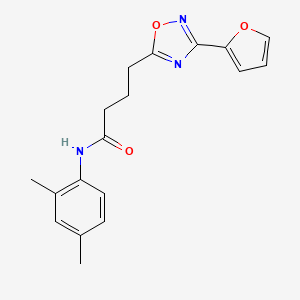
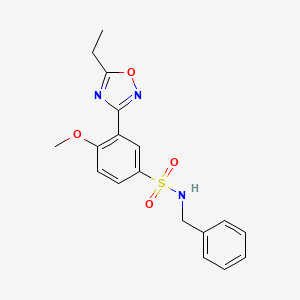
![N-[4-(benzyloxy)phenyl]-3-(dimethylsulfamoyl)-4-methoxybenzamide](/img/structure/B7718873.png)
![(E)-N-(2-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-2-oxoethyl)-N-benzyl-4-methylbenzenesulfonamide](/img/structure/B7718881.png)
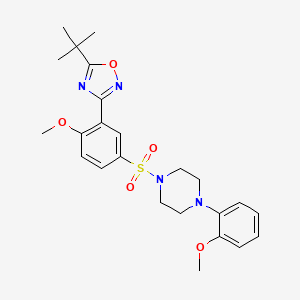
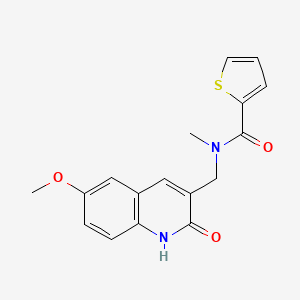
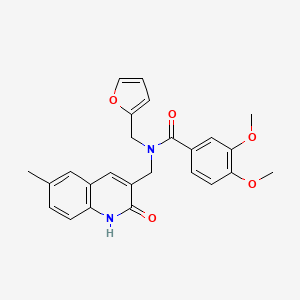
![ethyl 4-({N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7718903.png)
